molecular formula C7H3F3N2O4 B2789826 5-Nitro-2-(trifluoromethyl)isonicotinic acid CAS No. 1804461-53-7

5-Nitro-2-(trifluoromethyl)isonicotinic acid

Cat. No.: B2789826
CAS No.: 1804461-53-7
M. Wt: 236.106
InChI Key: ZIZRULJVKRJODA-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)isonicotinic acid is a high-value chemical building block for medicinal chemistry and antibacterial research. This multifunctional compound features a nicotinic acid core substituted with both a nitro group and a trifluoromethyl group, a combination known to be significant in developing modern pharmaceuticals. Compounds containing nitro and trifluoromethyl groups on a heterocyclic scaffold are of substantial interest in antitubercular (anti-TB) drug discovery. Research indicates that such nitro-aromatic compounds can act as prodrugs, activated by bacterial enzymes like deazaflavin-dependent nitroreductase (Ddn), a mechanism shared with approved anti-TB drugs such as delamanid and pretomanid . The presence of the nitro group is often essential for this high antimycobacterial activity . Simultaneously, the trifluoromethyl group is a privileged motif in drug design, known to enhance metabolic stability, membrane permeability, and overall bioavailability. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. As such, this compound serves as a critical precursor for synthesizing novel inhibitors targeting mycobacterial processes, potentially addressing the growing challenge of multidrug-resistant tuberculosis (MDR-TB) . It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O4/c8-7(9,10)5-1-3(6(13)14)4(2-11-5)12(15)16/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZRULJVKRJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)isonicotinic acid typically involves the nitration of 2-(trifluoromethyl)isonicotinic acid. One common method includes the reaction of 2-(trifluoromethyl)isonicotinic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of 5-Nitro-2-(trifluoromethyl)isonicotinic acid may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 5 undergoes selective reduction to form an amino derivative. This reaction is critical for generating intermediates in drug discovery.

Key Conditions :

  • Catalytic hydrogenation with Pt/C or Raney Ni under H2\text{H}_2 (1–3 atm) at 25–50°C.

  • Alternative methods include using Fe/HCl or SnCl₂/HCl in ethanol.

Reaction Scheme :

C7H3F3NO4H2,Pt/C2550CC7H5F3N2O2 (5-Amino-2-(trifluoromethyl)isonicotinic acid)\text{C}_7\text{H}_3\text{F}_3\text{NO}_4 \xrightarrow[\text{H}_2, \text{Pt/C}]{25-50^\circ \text{C}} \text{C}_7\text{H}_5\text{F}_3\text{N}_2\text{O}_2 \ (\text{5-Amino-2-(trifluoromethyl)isonicotinic acid})

Applications :

  • Produces bioactive intermediates for antitubercular agents .

Esterification and Hydrolysis

The carboxylic acid group participates in esterification, enabling derivatization for enhanced solubility or stability.

Esterification :

  • Reacts with methanol or ethanol in the presence of H₂SO₄ or DCC/DMAP to form methyl/ethyl esters.
    Example :

C7H3F3NO4+CH3OHH2SO4C8H5F3NO4+H2O\text{C}_7\text{H}_3\text{F}_3\text{NO}_4 + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_8\text{H}_5\text{F}_3\text{NO}_4 + \text{H}_2\text{O}

Hydrolysis :

  • Esters revert to the parent acid under basic conditions (e.g., NaOH, 60°C).

Electrophilic Aromatic Substitution

The electron-withdrawing nitro and trifluoromethyl groups direct electrophiles to specific positions on the pyridine ring.

Observed Reactions :

  • Nitration : Further nitration occurs at position 3 under mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) at 0–5°C .

  • Halogenation : Limited reactivity due to deactivation, but bromination at position 4 is feasible with Br2/FeBr3\text{Br}_2/\text{FeBr}_3.

Table 1. Electrophilic Substitution Conditions and Products

Reaction TypeReagentsTemperatureProductYield
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_40–5°C3,5-Dinitro-2-(trifluoromethyl)isonicotinic acid45–60%
BrominationBr2/FeBr3\text{Br}_2/\text{FeBr}_380°C4-Bromo-5-nitro-2-(trifluoromethyl)isonicotinic acid30–35%

Nucleophilic Displacement

The trifluoromethyl group enhances leaving-group ability in nucleophilic reactions.

Example Reaction :

  • Displacement of the trifluoromethyl group (under high-temperature basic conditions) with amines:

C7H3F3NO4+RNH2NaOH, 120CC7H3F2N2O4R+HF\text{C}_7\text{H}_3\text{F}_3\text{NO}_4 + \text{RNH}_2 \xrightarrow{\text{NaOH, 120}^\circ \text{C}} \text{C}_7\text{H}_3\text{F}_2\text{N}_2\text{O}_4\text{R} + \text{HF}

Key Limitations :

  • Low yields (<20%) due to steric hindrance from the nitro group.

Coordination Chemistry

The carboxylic acid and nitro groups act as ligands for metal ions.

Reported Complexes :

  • Cu(II) complexes : Formed in aqueous ethanol at pH 6–7, used in catalysis.

  • Fe(III) complexes : Exhibit redox activity in biological systems.

Biological Activity and Reactivity Correlation

The nitro group’s redox activity contributes to antimycobacterial effects.

Table 2. Impact of Nitro Group Modification on Bioactivity

Compound ModificationMIC against M. tuberculosis (μM)Source
3,5-Dinitrobenzyl derivatives0.125–2
5-Nitro-3-cyanobenzyl derivatives2–4
Parent 5-nitro compound1–4

Mechanistic Insight :
Nitro reduction generates reactive nitrogen species (RNS), disrupting bacterial electron transport chains .

Stability Under Thermal and pH Conditions

  • Thermal stability : Decomposes above 200°C without melting.

  • pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10).

Scientific Research Applications

Synthetic Route Example:

  • Step 1: React 2-chloro-3-nitropyridine with trifluoromethyl trimethylsilane in DMF.
  • Step 2: Reflux the product in tetrabutylammonium fluoride using solvents like acetonitrile or DMSO.
  • Step 3: Perform hydrogen extraction using lithium reagents to yield 5-Nitro-2-(trifluoromethyl)isonicotinic acid.

Pharmacological Properties

5-Nitro-2-(trifluoromethyl)isonicotinic acid has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). Studies indicate that it exhibits high affinity for the α4β2-nAChR subtype, making it a potential pharmacological tool for treating nicotine addiction and other central nervous system disorders .

Table 1: Binding Affinity of 5-Nitro-2-(trifluoromethyl)isonicotinic Acid

Receptor TypeBinding Affinity (IC50 µM)
α4β2-nAChR0.9
α3β4-nAChR>10
α7-nAChR>10

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties. The unique structural features allow it to interact with various biological targets, influencing metabolic pathways relevant to both pharmaceuticals and agrochemicals .

Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that 5-Nitro-2-(trifluoromethyl)isonicotinic acid exhibited significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

Agrochemical Applications

The trifluoromethyl group enhances the herbicidal and insecticidal properties of pyridine derivatives, including 5-Nitro-2-(trifluoromethyl)isonicotinic acid. It has been utilized in the development of new agrochemicals aimed at improving crop protection .

Table 2: Agrochemical Applications

Product NameActive IngredientApplication
Fluazifop-butylTrifluoromethylpyridine derivativeHerbicide
CyclobutrifluramTrifluoromethylpyridine derivativeInsecticide

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key properties of 5-nitro-2-(trifluoromethyl)isonicotinic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS RN Purity Key Features
5-Nitro-2-(trifluoromethyl)benzoic acid C₈H₄F₃NO₄ 235.11 847547-06-2 >97.0% Benzoic acid backbone; nitro and CF₃ groups enhance acidity and reactivity
3-Nitro-5-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂ 216.11 20566-80-7 >95.0% Nitrile substituent; lower solubility due to non-polar CN group
3-Fluoro-5-methylisonicotinic acid C₇H₆FNO₂ 155.12 1211578-10-7 N/A Fluorine and methyl substituents; higher metabolic stability
2-Bromo-5-fluoro-4-pyridinecarboxylic acid C₆H₃BrFNO₂ 220.00 885588-12-5 N/A Bromine increases steric bulk; potential halogen bonding in MOFs

Key Observations :

  • Substituent Position : The position of nitro and CF₃ groups significantly impacts reactivity. For example, 5-nitro-2-CF₃ substitution in benzoic acid derivatives (e.g., 847547-06-2) increases acidity compared to meta-substituted analogs .
  • Functional Groups : Nitriles (e.g., 20566-80-7) reduce solubility but enhance thermal stability, whereas carboxylic acids (e.g., pyridinecarboxylic acids) enable coordination chemistry in MOFs .
  • Electronic Effects : The CF₃ group’s electron-withdrawing nature lowers the pKa of the carboxylic acid, enhancing metal-binding capacity in MOFs compared to methyl or bromo substituents .

Biological Activity

5-Nitro-2-(trifluoromethyl)isonicotinic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Nitro-2-(trifluoromethyl)isonicotinic acid features a pyridine ring substituted with both a nitro group and a trifluoromethyl group. These structural components contribute to its unique physicochemical properties, which influence its biological activity.

Structural Feature Description
Nitro GroupEnhances reactivity and potential for bioreduction
Trifluoromethyl GroupIncreases lipophilicity, aiding membrane penetration

The biological activity of 5-Nitro-2-(trifluoromethyl)isonicotinic acid is primarily attributed to its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that exert antimicrobial effects. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, increasing its efficacy against target organisms.

Antimicrobial Activity

Research indicates that 5-Nitro-2-(trifluoromethyl)isonicotinic acid has significant potential as an antimicrobial agent. Its structural similarity to known bioactive compounds suggests that it may inhibit the growth of various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). Studies have shown that compounds with similar isonicotinic structures have been effective against drug-resistant strains of M. tuberculosis, making this compound a candidate for further investigation in tuberculosis treatment .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of isonicotinic acid, including 5-Nitro-2-(trifluoromethyl)isonicotinic acid. Results indicated that this compound exhibited considerable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Resistance Mechanisms : Investigations into the resistance mechanisms of M. tuberculosis have highlighted the importance of novel compounds like 5-Nitro-2-(trifluoromethyl)isonicotinic acid in overcoming existing drug resistance. The compound's ability to disrupt bacterial cell walls and interfere with metabolic pathways makes it a valuable addition to the arsenal against resistant strains .
  • Synthesis and Structural Analysis : Recent studies have focused on synthesizing derivatives of 5-Nitro-2-(trifluoromethyl)isonicotinic acid to enhance its biological activity. Structural modifications have been shown to improve potency against specific bacterial strains, providing insights into structure-activity relationships (SAR) that can guide future drug development .

Comparison with Similar Compounds

The following table compares 5-Nitro-2-(trifluoromethyl)isonicotinic acid with other related compounds:

Compound Key Features Biological Activity
Isoniazid Pro-drug requiring activationEffective against replicating M. tuberculosis
5-Nitro-2-furoic acid Contains furan ringDifferent biological activities
5-Nitro-2-(trifluoromethyl)isonicotinic acid Unique nitro and trifluoromethyl groupsPotentially effective against resistant strains

Q & A

Q. What analytical methods are recommended for assessing the purity of 5-Nitro-2-(trifluoromethyl)isonicotinic acid in research settings?

High-performance liquid chromatography (HPLC) is the primary method, as commercial suppliers report purity levels (>95.0% HLC) using this technique . For structural confirmation, combine HPLC with nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR). Ensure compliance with safety protocols during analysis, such as working in ventilated areas and wearing PPE (nitrile gloves, goggles) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Key precautions include:

  • Conducting experiments in fume hoods to avoid inhalation of aerosols/dust.
  • Wearing PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Storing the compound in a cool, dry environment to minimize degradation risks .
  • Following disposal guidelines for hazardous waste, as outlined in SDS documents .

Q. How should researchers design stability studies for this compound under varying pH conditions?

Perform accelerated stability testing across pH 1–13 using buffers (e.g., phosphate, citrate). Monitor degradation via HPLC-MS and track by-products. Studies on similar trifluoromethyl-substituted isonicotinic acids suggest susceptibility to hydrolysis at extreme pH, requiring neutral storage conditions .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize by-products during nitration of the isonicotinic acid core?

Key strategies include:

  • Temperature control (–10°C to 25°C) to suppress side reactions (e.g., over-nitration).
  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalytic additives (e.g., H2SO4) to enhance regioselectivity. These approaches are adapted from trifluoromethyl-substituted isonicotinate syntheses .

Q. What structural analogs are useful for SAR studies in antimicrobial or anticancer research?

Compare bioactivity of analogs like:

  • 6-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 1110782-41-6): Demonstrates enhanced membrane permeability due to the trifluoromethyl group .
  • 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid : Shows potential in nicotinic receptor modulation .
    Use standardized assays (e.g., MIC for antimicrobial activity) and molecular docking to predict target interactions.

Q. How can contradictory spectral data (e.g., NMR shifts) for derivatives be resolved?

  • Cross-validate with 2D NMR (HSQC, HMBC) to assign signals accurately.
  • Compare experimental data with density functional theory (DFT) calculations.
  • Account for solvent effects (e.g., DMSO vs. CDCl3) and temperature variations .

Q. What mechanistic insights explain the electron-withdrawing effects of nitro and trifluoromethyl groups on reactivity?

  • The nitro group at position 5 deactivates the aromatic ring, directing nucleophiles to the para position.
  • The trifluoromethyl group at position 2 increases electrophilicity via inductive effects, facilitating nucleophilic substitution. Kinetic studies under varying nucleophile concentrations can map these trends .

Q. How does the compound’s stability impact its suitability for radiotracer development?

The trifluoromethyl group offers potential for fluorine-18 (¹⁸F) radiolabeling in PET imaging. However, stability under physiological conditions must be validated via:

  • In vitro serum stability assays.
  • Radiolabeling efficiency tests in buffer solutions (pH 7.4, 37°C).
    Refer to studies on trifluoromethoxy-substituted analogs for degradation benchmarks .

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